3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide
Overview
Description
3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide is a useful research compound. Its molecular formula is C28H31IN2S2 and its molecular weight is 586.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum-chemical Calculations and Dye Formation
Quantum-chemical calculations have been conducted on compounds structurally related to the chemical , examining their ability to form π-stacking dimers and tetramers with potential applications in dye formation and materials science. These studies reveal how the mutual orientation of components influences the spectral shifts in dimers and tetramers, affecting the absorption bands, which is crucial for the development of new dyes and pigments with specific optical properties (Avakyan et al., 2014).
Conformational Structure Analysis
Research into unsymmetrical monomethine cyanine dyes, related to the compound of interest, has provided insights into their conformational structure, revealing how molecule conformational transformations impact their spectral properties. This has implications for the development of advanced materials and the understanding of dye behaviors in various solvents (Ryabitskii et al., 2010).
Novel Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of novel heterocyclic structures, such as spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2'-[1,3]thiazolo[3,2-a]pyrimidine] derivatives. These reactions, utilizing 1,3-dipolar cycloaddition, have potential applications in pharmaceuticals and materials science, showcasing the versatility of the compound in facilitating novel chemical transformations (Zeng et al., 2018).
Properties
IUPAC Name |
(2Z)-3-ethyl-2-[[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N2S2.HI/c1-5-29-22-11-7-9-13-24(22)31-26(29)16-20-15-21(19-28(3,4)18-20)17-27-30(6-2)23-12-8-10-14-25(23)32-27;/h7-17H,5-6,18-19H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXSSIUGXIMOX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31IN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20517-94-6 | |
Record name | Benzothiazolium, 3-ethyl-2-[[3-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20517-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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